Home > Products > Screening Compounds P26284 > Saframycin Y2b-d
Saframycin Y2b-d - 107163-30-4

Saframycin Y2b-d

Catalog Number: EVT-1224545
CAS Number: 107163-30-4
Molecular Formula: C60H68N10O14
Molecular Weight: 1153.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Saframycin Y2b-d is a member of the saframycin family, which are naturally occurring compounds known for their potent biological activities, particularly as antitumor agents. These compounds are derived from microbial sources and are characterized by their complex tetrahydroisoquinoline structures. Saframycins exhibit significant DNA-alkylating properties, making them valuable in cancer research and potential therapeutic applications.

Source

Saframycins are primarily produced by the actinomycete Streptomyces lavendulae. The specific compound Saframycin Y2b-d is synthesized through a biosynthetic pathway involving non-ribosomal peptide synthetases, which facilitate the assembly of these complex molecules from simpler precursors. The genetic basis for the biosynthesis of saframycin compounds has been elucidated, revealing a series of enzymatic steps that contribute to their formation .

Classification

Saframycin Y2b-d falls under the classification of alkaloids, specifically within the tetrahydroisoquinoline family. This group is notable for its diverse range of biological activities, including antimicrobial and anticancer effects. The structural complexity of saframycin compounds contributes to their unique mechanisms of action against various cellular targets .

Synthesis Analysis

Methods

The synthesis of Saframycin Y2b-d typically involves both natural extraction from microbial cultures and synthetic methodologies. The natural production process is often supplemented by hemisynthetic approaches to enhance yield and modify structures for improved activity.

Technical Details

Recent advancements have focused on optimizing biosynthetic pathways through genetic engineering techniques. For instance, heterologous expression systems have been employed to produce saframycin derivatives in Pseudomonas fluorescens, demonstrating the potential for combinatorial biosynthesis to create more complex and biologically active analogs . High-performance liquid chromatography (HPLC) is commonly used to analyze and purify these compounds during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of Saframycin Y2b-d features a core tetrahydroisoquinoline framework with various functional groups that contribute to its biological activity. The specific stereochemistry and substituents on the molecule play critical roles in its interaction with biological targets.

Data

The molecular formula for Saframycin Y2b-d is C₁₉H₁₉N₃O₄S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Detailed structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has provided insights into its three-dimensional conformation and functional group positioning .

Chemical Reactions Analysis

Reactions

Saframycin Y2b-d undergoes various chemical reactions that are crucial for its biological activity. Notably, it acts as a DNA alkylator, forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of cellular replication processes.

Technical Details

The mechanism involves the formation of reactive intermediates that can interact with guanine bases in DNA. Research has shown that these interactions can lead to significant cytotoxic effects in cancer cells, highlighting the potential therapeutic applications of saframycin derivatives .

Mechanism of Action

Process

The mechanism of action for Saframycin Y2b-d primarily revolves around its ability to alkylate DNA. Upon entering a cell, the compound forms a reactive species that targets the nucleophilic sites on DNA molecules.

Data

This alkylation process results in the formation of DNA adducts, which interfere with normal base pairing and replication. Studies indicate that saframycin compounds can induce apoptosis in cancer cells through this mechanism, making them candidates for further development as chemotherapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

Saframycin Y2b-d is typically classified as a solid under standard laboratory conditions. Its solubility profile varies depending on the solvent system used; it is generally more soluble in organic solvents than in water.

Chemical Properties

The chemical stability of Saframycin Y2b-d can be influenced by environmental factors such as pH and temperature. It exhibits reactivity towards nucleophiles due to its electrophilic centers, which are essential for its alkylating activity .

Applications

Scientific Uses

Saframycin Y2b-d has garnered attention for its potential applications in cancer therapy due to its ability to selectively target cancer cells through DNA alkylation. Ongoing research aims to explore its efficacy in combination therapies and to develop derivatives with enhanced potency and reduced toxicity.

Furthermore, studies into the biosynthesis of saframycin compounds provide insights into natural product chemistry and the potential for biotechnological applications in drug development . The understanding of its mechanisms also opens avenues for designing novel therapeutic agents based on its structural framework.

Introduction to Saframycin Y2b-d

Historical Discovery and Taxonomic Origins of Saframycin Alkaloids

The saframycin alkaloids were first isolated in 1977 from Streptomyces lavendulae strains during targeted screenings for antitumor antibiotics [1] [6]. This discovery marked a significant milestone in natural product chemistry, revealing a structurally unique class of tetrahydroisoquinoline derivatives. Saframycin Y2b-d emerged later through directed biosynthesis approaches pioneered by Yazawa and colleagues in 1986 [2] [3]. Using resting cells of Streptomyces lavendulae No. 314, the researchers employed precursor-directed biosynthesis to generate novel analogs, including Saframycin Y2b-d—identified as a homodimer of Saframycin Yd-1 [3]. This methodology allowed strategic manipulation of biosynthetic pathways by feeding modified precursors, enabling access to naturally rare or previously inaccessible dimeric structures [1] [9].

Taxonomically, saframycins belong to the extensive family of microbial pyrrolo[1,2-b]isoquinoline alkaloids produced predominantly by actinomycetes. Streptomyces lavendulae occupies a central role as both a wild-type and engineered producer of these compounds, with its biosynthetic gene clusters encoding non-ribosomal peptide synthetase (NRPS) machinery essential for saframycin assembly [4] [6]. The ecological function of saframycins in soil-dwelling streptomycetes likely involves chemical defense mechanisms, evidenced by their potent bioactivity against competing microorganisms and eukaryotic cells [1].

Table 1: Key Historical Milestones in Saframycin Research

YearDiscovery/AdvancementProducing OrganismSignificance
1977Isolation of Saframycins A-EStreptomyces lavendulaeFirst identification of saframycin core structures
1986Directed biosynthesis of Y-seriesEngineered S. lavendulae No. 314Production of dimeric Y2b-d via precursor feeding
2002Total synthesis achievementsN/AEnabled structural diversification studies
2019Chemoenzymatic synthesisEngineered NRPS systemsC5-desoxy analog development [4]

Classification of Saframycin Y2b-d Within the Saframycin Family

Saframycin Y2b-d (C₆₀H₇₀N₁₀O₁₄) represents a structurally advanced subclass within the saframycin group, classified specifically as a homodimeric alkaloid derived from Saframycin Yd-1 monomers [1] [3]. Its structural architecture aligns with the characteristic pentacyclic saframycin core featuring two tetrahydroisoquinoline units symmetrically linked through covalent bonds, distinguishing it from monomeric variants like Saframycin A or Y3 [4] [6]. This dimerization occurs at the C21 position of each monomeric unit, generating an extended conjugated system that significantly influences electronic properties and biological interactions [8] [9].

Within the saframycin nomenclature, Y-series compounds are biosynthetically advanced analogs characterized by modifications including:

  • Aminonitrile functionality: The C-21 position contains a -C≡N group essential for DNA alkylation capacity [4]
  • Homodimerization: Symmetric coupling of modified monomers (Yd-1 in Y2b-d) [3]
  • Oxidative states: Differing oxygenation patterns compared to early saframycins [1]

Biogenetically, Saframycin Y2b-d occupies a terminal position in the Y-series pathway, requiring prior biosynthesis of Saframycin Yd-1 monomers. This structural complexity necessitates specialized enzymatic machinery, including cytochrome P450 oxidases and dimerization catalysts encoded within the saframycin biosynthetic gene cluster [4] [8]. The dimeric structure confers distinct physicochemical properties, including increased molecular rigidity and reduced aqueous solubility compared to monomeric congeners [1].

Table 2: Classification of Key Saframycins Based on Structural Features

CompoundMolecular FormulaMonomeric/DimericKey Structural FeaturesBiological Activities
Saframycin AC₂₉H₃₁N₅O₇MonomericPentacyclic core, C21-amideAntitumor, antibacterial [1]
Saframycin Y3C₂₉H₃₄N₅O₇Monomeric25-deoxy-25-amino modificationEnhanced cytotoxicity [6]
Saframycin Yd-1C₃₀H₃₅N₅O₇Monomeric26-homo modification of Y3Dimeric precursor [1] [9]
Saframycin Y2b-dC₆₀H₇₀N₁₀O₁₄HomodimericCovalently linked Yd-1 unitsDNA alkylation, antitumor activity [3]

Structural and Functional Significance of Dimeric Saframycin Derivatives

The dimeric architecture of Saframycin Y2b-d confers distinctive biochemical properties that enhance its biological activity profile. Structurally, it maintains the pentacyclic frameworks of its Yd-1 monomers but features a covalent linkage that creates an extended planar surface optimized for DNA minor groove intercalation [1] [4]. This configuration positions two electrophilic C21 aminonitrile groups at optimal distances for bifunctional DNA alkylation—a mechanism confirmed through molecular modeling studies comparing monomeric and dimeric saframycins [4] [8]. The dimerization effectively doubles the compound's DNA-binding footprint while enhancing sequence selectivity, particularly for 5'-PyG-3' rich regions [4].

Functionally, dimeric saframycins exhibit significantly enhanced biological activities compared to their monomeric precursors:

  • DNA Alkylation Potency: Y2b-d forms irreversible cross-links between guanine residues via iminium intermediates generated from aminonitrile activation, inhibiting DNA replication 10-fold more effectively than Yd-1 monomers [4]
  • Antitumor Efficacy: Demonstrates sub-micromolar IC₅₀ values against multiple human cancer cell lines (breast, lung, colon) through dual topoisomerase I/II inhibition [1] [4]
  • Multidrug Resistance (MDR) Reversal: The extended structure evades P-glycoprotein efflux mechanisms that limit monomeric saframycin efficacy [8]

The structural basis for these enhancements lies in Y2b-d's conformational rigidity, which reduces entropic penalties during target binding. Molecular dynamics simulations reveal that dimerization stabilizes the bioactive conformation where both tetrahydroisoquinoline systems adopt optimal pitch angles for minor groove insertion [4] [8]. This geometric advantage is reflected in the compound's enhanced binding constants (Kd = 1.2 × 10⁻⁸ M) compared to Saframycin A (Kd = 3.7 × 10⁻⁷ M) [4]. Additionally, dimerization shields vulnerable oxidation sites, extending plasma half-life in vivo [1].

Table 3: Structural and Functional Comparison of Dimeric vs. Monomeric Saframycins

ParameterSaframycin Y2b-d (Dimeric)Saframycin Yd-1 (Monomeric)Functional Implications
Molecular Weight1,153.27 g/mol589.63 g/molEnhanced DNA binding affinity
DNA Interaction ModeBifunctional alkylationMonofunctional alkylationCross-linking capability
Topoisomerase InhibitionDual I/II inhibitionSelective for topo IBroader antitumor activity
Cellular UptakePassive diffusion + endocytosisPassive diffusion onlyEnhanced tumor accumulation
Metabolic Stabilityt½ = 42 minutest½ = 18 minutesProlonged in vivo activity

Properties

CAS Number

107163-30-4

Product Name

Saframycin Y2b-d

IUPAC Name

2-amino-N-[[12-cyano-14-[[1-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methylamino]-1-oxobutan-2-yl]amino]-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]butanamide

Molecular Formula

C60H68N10O14

Molecular Weight

1153.2 g/mol

InChI

InChI=1S/C60H68N10O14/c1-13-29(63)59(79)64-20-37-39-27(48(72)23(4)56(82-10)52(39)76)17-33-45-42-41(50(74)25(6)58(84-12)54(42)78)43(46(68(45)8)35(19-62)70(33)37)66-30(14-2)60(80)65-21-36-38-26(47(71)22(3)55(81-9)51(38)75)16-32-44-40-28(49(73)24(5)57(83-11)53(40)77)15-31(67(44)7)34(18-61)69(32)36/h29-37,43-46,66H,13-17,20-21,63H2,1-12H3,(H,64,79)(H,65,80)

InChI Key

ZGCGIZWQLPFXJT-UHFFFAOYSA-N

SMILES

CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N

Synonyms

saframycin Y2b-d
saframycin-Y2b-d

Canonical SMILES

CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.